N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide
Description
N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Properties
IUPAC Name |
N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)9-3-4-10(11(17)7-9)12(18)16-14(5-6-14)13(15)19/h3-4,7-8,17H,5-6H2,1-2H3,(H2,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWJNPTDVXIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)NC2(CC2)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate . Additionally, the use of catalytic amounts of N-methylimidazole (NMI) can accelerate the synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .
Chemical Reactions Analysis
Types of Reactions: N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include dicyclohexyl carbodiimide, 4-N,N-dimethylaminopyridine, and methyl cyanoacetate . Reaction conditions may vary, with some reactions occurring at room temperature, while others require heating or the use of specific catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-nitro aniline with cyanoacetic acid in dimethylformamide yields 2-cyano-N-(4-nitrophenyl) acetamide .
Scientific Research Applications
N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclopropyl)-2-hydroxy-4-propan-2-ylbenzamide involves its interaction with molecular targets and pathways. For instance, it may act on corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . The compound’s ability to form hydrogen bonds and its structural characteristics contribute to its biological activity and interactions with various molecular targets.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
